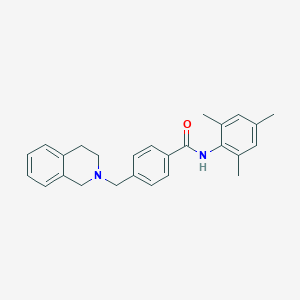![molecular formula C21H26ClN3O4S B297008 N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B297008.png)
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a methanesulfonamide group, and a chlorinated aromatic ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorinated Aromatic Ring: The chlorinated aromatic ring is introduced via a substitution reaction, where a chlorine atom is added to the aromatic ring.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
- Phenethylamine
Uniqueness
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H26ClN3O4S |
|---|---|
Molecular Weight |
452 g/mol |
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16-7-8-17(22)13-20(16)23-9-11-24(12-10-23)21(26)15-25(30(3,27)28)18-5-4-6-19(14-18)29-2/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
DEERXOVOJJHUFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)OC)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296928.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296929.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B296934.png)

![N-(sec-butyl)-2-({[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296937.png)
![4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296939.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296941.png)
![N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296942.png)
![N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296943.png)
![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B296944.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296945.png)
![N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296948.png)
![N-[4-(acetylamino)phenyl]-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B296949.png)
